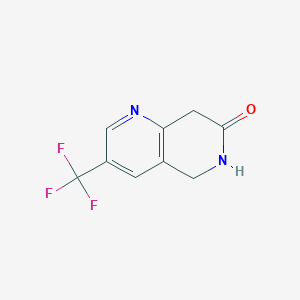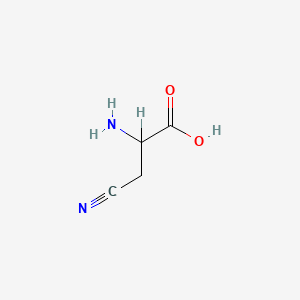
3-Cyanoalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclic pyrimidine nucleoside analogues are a class of compounds known for their potent and selective inhibition of varicella-zoster virus replication . These compounds are highly effective against various clinical strains of the virus while being non-toxic at micromolar concentrations . They are not effective against other viruses such as herpes simplex virus type 1, herpes simplex virus type 2, or cytomegalovirus .
Preparation Methods
The synthesis of bicyclic pyrimidine nucleoside analogues involves several steps. The initial lead compound, 6-octyl-substituted bicyclic pyrimidine nucleoside analogue, was synthesized and optimized to produce a series of 6-alkylphenyl-substituted derivatives . The synthetic route typically involves the use of chromatography-free methods to access the lead compounds . Industrial production methods focus on optimizing the yield and purity of the compounds, often involving advanced chromatographic techniques for purification .
Chemical Reactions Analysis
Bicyclic pyrimidine nucleoside analogues undergo various chemical reactions, including substitution and phosphorylation . The compounds are specifically activated and phosphorylated by the varicella-zoster virus-encoded thymidine kinase and associated thymidylate kinase activity . Common reagents used in these reactions include thymidine kinase and thymidylate kinase, and the major products formed are the phosphorylated derivatives of the nucleoside analogues .
Scientific Research Applications
Bicyclic pyrimidine nucleoside analogues have significant applications in scientific research, particularly in the fields of virology and antiviral drug development . They are used as potent inhibitors of varicella-zoster virus replication and have shown promise in preclinical studies for the treatment of herpes zoster . Additionally, these compounds have good oral bioavailability and are assumed to cross the blood-brain barrier efficiently, making them potential candidates for treating central nervous system infections .
Mechanism of Action
The mechanism of action of bicyclic pyrimidine nucleoside analogues involves their selective activation and phosphorylation by the varicella-zoster virus-encoded thymidine kinase and thymidylate kinase . This selective activation leads to the inhibition of viral DNA replication, effectively preventing the virus from replicating within the host cells . The compounds do not inhibit the closely related enzymes encoded by herpes simplex virus, contributing to their selectivity .
Comparison with Similar Compounds
Bicyclic pyrimidine nucleoside analogues are compared with other antiviral drugs such as (E)-5-(2-bromovinyl)-2’-deoxyuridine (BVDU) and aciclovir . The bicyclic pyrimidine nucleoside analogues are significantly more potent than BVDU and aciclovir in inhibiting varicella-zoster virus replication . Unlike BVDU, the bicyclic pyrimidine nucleoside analogues are not catabolized by human or bacterial thymidine phosphorylase, which enhances their stability and efficacy . Similar compounds include BVDU and aciclovir, but bicyclic pyrimidine nucleoside analogues exhibit higher potency and selectivity .
Properties
CAS No. |
923-01-3 |
|---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-amino-3-cyanopropanoic acid |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8) |
InChI Key |
BXRLWGXPSRYJDZ-UHFFFAOYSA-N |
SMILES |
C(C#N)C(C(=O)O)N |
Canonical SMILES |
C(C#N)C(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


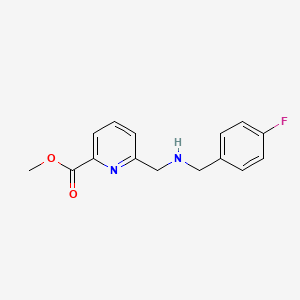
![2-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8810097.png)
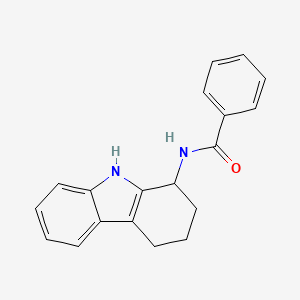

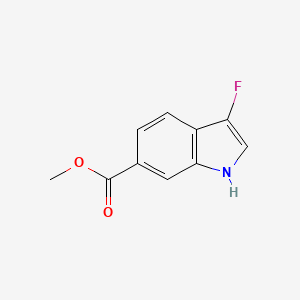

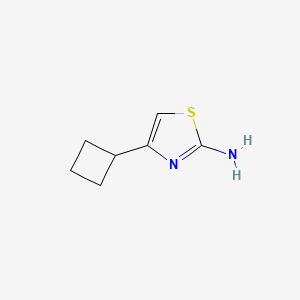
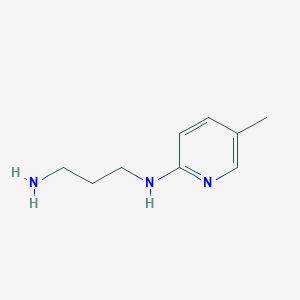
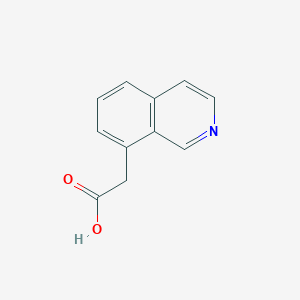
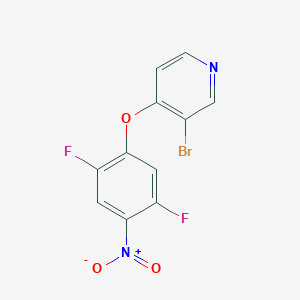
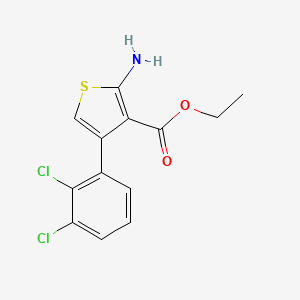
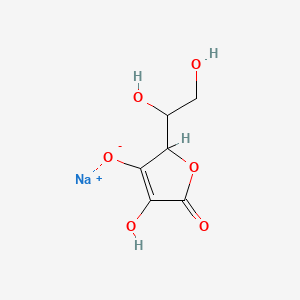
![Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B8810173.png)
